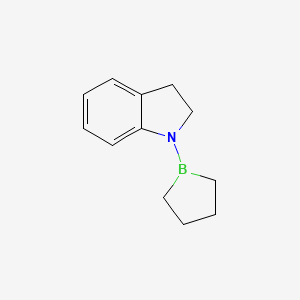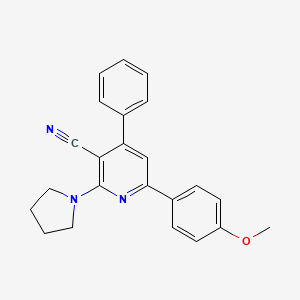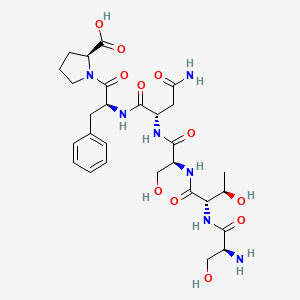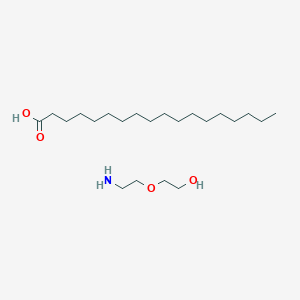
Heptanol, (dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanol, (dimethylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain, with a dimethylamino group (-N(CH₃)₂) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanol, (dimethylamino)- can be synthesized through several methods. One common method involves the hydroxylation of n-heptane in the presence of a catalyst and syngas (a mixture of hydrogen and carbon monoxide). This process produces heptanol and water as a by-product . Another method involves the hydration of 1-heptene, where 1-heptene reacts with water to form heptanol . Additionally, the Grignard synthesis can be employed, which involves the reaction of heptyl chloride with magnesium metal to produce heptanol .
Industrial Production Methods
In industrial settings, the production of heptanol, (dimethylamino)- typically involves the alkane hydroxylation reaction. This process requires careful control of reaction temperature and pressure to ensure the quality and yield of the product. The catalyst used in this reaction needs to be regenerated periodically to maintain its activity . Post-treatment steps, such as distillation and refining, are employed to separate and purify the heptanol product .
Chemical Reactions Analysis
Types of Reactions
Heptanol, (dimethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of heptanol can yield heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Heptanol can undergo substitution reactions with hydrogen halides (HX) to form alkyl halides.
Major Products
The major products formed from these reactions include heptanal, heptanoic acid, heptane, and various alkyl halides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptanol, (dimethylamino)- has found applications in scientific research, particularly in studies related to cell membrane properties and ionic currents. Its ability to block gap junctions between cells makes it valuable in research focused on cellular communication and signal transduction . Additionally, it is used as a solvent in the production of other chemicals and as a raw material in the manufacture of esters for plasticizers and fragrances .
Mechanism of Action
The mechanism of action of heptanol, (dimethylamino)- involves its interaction with cellular membranes. It is known to block gap junctions, which are channels that allow direct communication between adjacent cells. By inhibiting these channels, heptanol can modulate cellular signaling pathways and affect various physiological processes . The molecular targets and pathways involved in this mechanism are primarily related to the regulation of ionic currents and membrane permeability .
Comparison with Similar Compounds
Heptanol, (dimethylamino)- can be compared with other similar compounds, such as hexanol and octanol, which also belong to the class of alcohols. These compounds share similar chemical properties, such as the presence of a hydroxyl group and their ability to undergo oxidation, reduction, and substitution reactions . heptanol, (dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Hexanol
- Octanol
- Pentanol
- Nonanol
These compounds are structurally similar to heptanol, (dimethylamino)- but differ in the length of their carbon chains and the presence of additional functional groups .
Properties
CAS No. |
597578-32-0 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-(dimethylamino)heptan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-7-8-9(11)10(2)3/h9,11H,4-8H2,1-3H3 |
InChI Key |
UYIPYDFMIUXXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)

![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)

![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)




